N,N'-bis(2-phenylethyl)ethanediamide

Catalog No.
S2997035
CAS No.
14040-79-0
M.F
C18H20N2O2
M. Wt
296.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-bis(2-phenylethyl)ethanediamide

CAS Number

14040-79-0

Product Name

N,N'-bis(2-phenylethyl)ethanediamide

IUPAC Name

N,N'-bis(2-phenylethyl)oxamide

Molecular Formula

C18H20N2O2

Molecular Weight

296.37

InChI

InChI=1S/C18H20N2O2/c21-17(19-13-11-15-7-3-1-4-8-15)18(22)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)

InChI Key

QZXQKYMXZRGKLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2

Solubility

not available
  • Availability of Information

  • Structural Features

    N,N'-bis(2-phenylethyl)ethanediamide contains an ethanediamide functional group (commonly known as an oxamide) linked to two phenylethyl groups. The presence of these functional groups might lead researchers to explore its potential applications in areas where similar molecules are used. For instance, some oxamide derivatives possess interesting biological activities, but further research is needed to confirm if N,N'-bis(2-phenylethyl)ethanediamide exhibits similar properties.

N,N'-bis(2-phenylethyl)ethanediamide is an organic compound with the molecular formula C₁₈H₂₀N₂O₂. It consists of two 2-phenylethyl groups attached to an ethanediamide backbone, which contributes to its unique structural and chemical properties. This compound typically adopts a U-shaped conformation in its crystalline form, influenced by the positioning of the 2-phenylethyl groups relative to the central ethanediamide unit. The compound has notable hydrogen bonding capabilities, making it useful in various chemical and biological applications .

  • Complexation: It readily forms coordination complexes with metal ions, such as copper and zinc, through its amide groups. This interaction alters the electronic properties of the metal complexes .
  • Hydrolysis: Under certain conditions, the amide bonds can be hydrolyzed to yield corresponding carboxylic acids and amines.
  • Substitution Reactions: The compound may undergo nucleophilic substitution reactions at the nitrogen atoms, allowing for derivatization and modification of its structure .

The biological activity of N,N'-bis(2-phenylethyl)ethanediamide is primarily linked to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially influencing enzyme activity and cellular processes. Additionally, studies have shown that this compound can participate in co-crystallization with various carboxylic acids, providing insights into supramolecular interactions that are crucial for drug design and development .

The synthesis of N,N'-bis(2-phenylethyl)ethanediamide generally involves the following steps:

  • Starting Materials: The synthesis typically begins with 2-phenylethylamine and ethanediamine.
  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like dichloromethane or ethanol.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity .

N,N'-bis(2-phenylethyl)ethanediamide has a variety of applications across different fields:

  • Coordination Chemistry: It serves as a ligand in forming metal complexes that are useful in catalysis and material science .
  • Organic Electronics: Derivatives of this compound are utilized in organic field-effect transistors and memory devices due to their semiconductor properties .
  • Pharmaceutical Research: Its ability to form stable complexes makes it a candidate for drug design and development .

Interaction studies involving N,N'-bis(2-phenylethyl)ethanediamide focus on its complexation with metal ions and its role in supramolecular chemistry. These studies help elucidate how the compound influences molecular interactions, which is critical for understanding its potential therapeutic applications. For example, co-crystallization studies have demonstrated how this compound can stabilize certain molecular arrangements, impacting their reactivity and functionality .

Several compounds share structural similarities with N,N'-bis(2-phenylethyl)ethanediamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N'-bis(2-hydroxyethyl)ethanediamideHydroxyl-substituted amideContains hydroxyl groups that enhance solubility
N,N'-bis(3-hydroxypropyl)ethanediamideHydroxyl-substituted amideShorter alkyl chain affects reactivity
N,N'-bis(4-hydroxybutyl)ethanediamideHydroxyl-substituted amideDifferent chain length influences physical properties
N,N'-bis(benzyl)ethanediamideBenzyl-substituted amideExhibits different coordination chemistry

N,N'-bis(2-phenylethyl)ethanediamide is unique due to its specific phenylethyl substituents that enhance its hydrogen bonding capacity and influence its coordination behavior with metal ions. This distinctiveness allows it to find specialized applications in organic electronics and coordination chemistry that may not be achievable by other similar compounds .

XLogP3

3.2

Dates

Modify: 2023-08-17

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